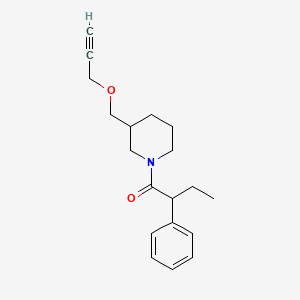

2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one

Beschreibung

2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one is a specialized organic compound featuring a butanone backbone with a phenyl group at position 2 and a substituted piperidine moiety at position 1. The piperidine ring is functionalized at the 3-position with a propargyloxymethyl group (–O–CH₂–C≡CH), introducing both ether and terminal alkyne functionalities. Its synthesis likely involves nucleophilic substitution or coupling reactions to install the propargyloxymethyl group, akin to methods described for related compounds .

Eigenschaften

IUPAC Name |

2-phenyl-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-3-13-22-15-16-9-8-12-20(14-16)19(21)18(4-2)17-10-6-5-7-11-17/h1,5-7,10-11,16,18H,4,8-9,12-15H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHAIMUEENCAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCCC(C2)COCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Attachment of the Prop-2-yn-1-yloxy Group: This step involves the alkylation of the piperidine ring with prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

Final Assembly: The final step involves the coupling of the intermediate with butanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenyl group, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of azides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound has been investigated for several pharmacological properties:

1. Anticancer Activity

Research indicates that derivatives of piperidine, including those similar to 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one, exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

2. Cholinesterase Inhibition

The compound has been evaluated for its potential as a cholinesterase inhibitor. This activity is significant for the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors can help improve cognitive function by increasing acetylcholine levels in the brain .

3. Antimicrobial Properties

Preliminary studies suggest that piperidine derivatives possess antimicrobial activity against both bacterial and fungal pathogens. The presence of the phenyl group may enhance this activity by facilitating interactions with microbial membranes .

Synthesis and Derivatives

The synthesis of 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one involves multi-step organic reactions typically starting from commercially available precursors. The synthesis pathway often includes the formation of the piperidine ring followed by alkylation with propynol derivatives to introduce the propynyl ether functionality.

Case Studies

Several case studies highlight the applications of similar compounds:

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized and tested for anticancer activity. Compounds showed significant inhibition of cancer cell lines, with some demonstrating IC50 values in the nanomolar range .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The results indicated that these compounds could significantly reduce amyloid-beta plaque formation and improve cognitive function in treated animals .

Case Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of piperidine derivatives found that several compounds exhibited potent activity against drug-resistant strains of bacteria, suggesting their potential as new therapeutic agents in combating infections .

Wirkmechanismus

The mechanism of action of 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one would depend on its specific application. In a biological context, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity and Solubility: The propargyloxymethyl group in the target compound likely increases lipophilicity compared to hydroxy-substituted analogues (e.g., 14d, 13d), which exhibit higher polarity and solubility in polar solvents like methanol or ethyl acetate .

Crystallinity and Packing :

Hydroxy groups in compounds like 14d facilitate hydrogen-bonded networks, as described in Etter’s graph-set analysis , whereas the target compound’s alkyne and ether groups may promote weaker van der Waals or dipole-dipole interactions. Crystallographic validation methods (e.g., SHELXL ) would be critical for resolving such structural differences.

Functional Group Reactivity

- Hydrogen Bonding: Hydroxy-containing analogues (14d, 13d) can act as hydrogen-bond donors, influencing aggregation and solubility . In contrast, the target compound’s ether and alkyne groups limit hydrogen-bond donation, shifting its reactivity toward alkyne-specific reactions (e.g., CuAAC click chemistry).

Aromatic Interactions : Biphenyl and naphthyl substituents (13d, 14d) enable π-π stacking, whereas the phenyl and thiophene groups (target compound, ) exhibit distinct electronic profiles. Thiophene’s sulfur atom may engage in resonance effects, altering electron density at the ketone carbonyl .

Biologische Aktivität

2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-Phenyl-1-(3-(prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one. Its molecular formula is , and it has a molecular weight of approximately 304.39 g/mol. The structural formula can be represented as follows:

Research indicates that compounds similar to 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors, influencing neuronal signaling pathways.

- Antimicrobial Properties : Preliminary findings indicate potential antimicrobial effects against various pathogens.

Case Studies

Several studies have investigated the biological activity of related compounds, which may provide insights into the activity of 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one.

Pharmacological Studies

Pharmacological evaluations have demonstrated various effects attributed to the structural motifs present in 2-Phenyl-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)butan-1-one:

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and selectivity of the compound against different cancer cell lines. Results indicated:

- IC50 Values : The compound exhibited varying levels of cytotoxicity with IC50 values ranging from 10 µM to 50 µM across different cell lines.

- Mechanism of Action : Apoptotic pathways were activated, as evidenced by increased caspase activity.

In Vivo Studies

Animal models have been utilized to further explore the therapeutic potential:

- Tumor Growth Inhibition : In vivo studies reported a significant reduction in tumor size when treated with the compound compared to control groups.

- Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.